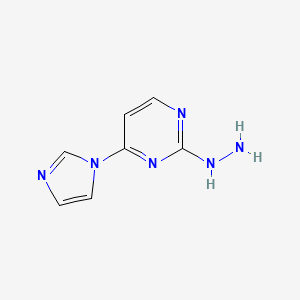

![molecular formula C13H17ClN2O B1450517 (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanonhydrochlorid CAS No. 1823607-15-3](/img/structure/B1450517.png)

(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanonhydrochlorid

Übersicht

Beschreibung

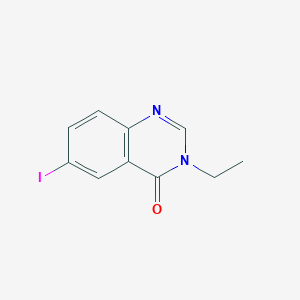

(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Tropanalkaloiden

Das 8-Azabicyclo[3.2.1]octan-Gerüst ist der zentrale Kern der Familie der Tropanalkaloide . Diese Alkaloide zeigen eine breite Palette interessanter biologischer Aktivitäten . Forschungen zur stereoselektiven Herstellung dieser Grundstruktur haben weltweit das Interesse vieler Forschungsgruppen geweckt .

Enantioselektive Konstruktion

Die enantioselektive Konstruktion des 8-Azabicyclo[3.2.1]octan-Gerüsts ist ein bedeutendes Forschungsgebiet . Die meisten Ansätze beruhen auf der enantioselektiven Konstruktion eines azyklischen Ausgangsmaterials, das alle notwendigen stereochemischen Informationen enthält, um die stereogesteuerte Bildung des bicyclischen Gerüsts zu ermöglichen .

Arzneimittelentwicklung

Die Verbindung wurde auf ihren potenziellen Einsatz in der Arzneimittelentwicklung untersucht . Der spezifische Wirkmechanismus und potenzielle therapeutische Anwendungen sind jedoch noch nicht vollständig geklärt .

Nematizide Aktivität

Die Verbindung wurde bei der Synthese von Nematiziden verwendet . Dies sind Chemikalien, die zur Abtötung parasitärer Nematoden (Fadenwürmer) eingesetzt werden, die ein erhebliches Problem in der Landwirtschaft darstellen .

Organisch-chemische Forschung

Die Verbindung wird in der organisch-chemischen Forschung eingesetzt, insbesondere bei der Erforschung neuer synthetischer Methoden . Sie dient Chemikern aufgrund ihrer komplexen Struktur und der einzigartigen Reaktivität ihrer funktionellen Gruppen als wertvolles Werkzeug .

Wirkmechanismus

Target of Action

The primary target of (8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of (8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have diverse biological activities .

Biochemical Pathways

The specific biochemical pathways affected by (8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Biochemische Analyse

Biochemical Properties

(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, it interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission.

Cellular Effects

The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization.

Molecular Mechanism

At the molecular level, (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This leads to enhanced cholinergic signaling, which can affect various physiological processes. Additionally, it modulates the activity of nicotinic acetylcholine receptors, influencing neurotransmission and synaptic plasticity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often reversible upon removal of the compound.

Dosage Effects in Animal Models

The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory by increasing cholinergic signaling . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and physiological changes.

Metabolic Pathways

(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes.

Eigenschaften

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-yl(pyridin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13(12-3-1-2-6-14-12)9-7-10-4-5-11(8-9)15-10;/h1-3,6,9-11,15H,4-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUAKMITZBRENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)C(=O)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)